![molecular formula C19H21N3O5S3 B3008719 4-(N,N-diethylsulfamoyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide CAS No. 330201-79-1](/img/structure/B3008719.png)
4-(N,N-diethylsulfamoyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 4-(N,N-diethylsulfamoyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide is a chemically synthesized molecule that appears to be designed for biological activity, given its structural features which include a benzamide group and a methylsulfonyl moiety. These structural components are commonly found in compounds with significant pharmacological properties, such as anticancer and antiarrhythmic activities.
Synthesis Analysis
The synthesis of related compounds has been reported using microwave-assisted methods, which provide a rapid and efficient route to obtain benzamide derivatives with potential biological activities. For instance, a series of N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives were synthesized under microwave irradiation, which is a solvent-free method that could potentially be adapted for the synthesis of 4-(N,N-diethylsulfamoyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide .
Molecular Structure Analysis
The molecular structure of benzamide derivatives is crucial for their biological activity. The presence of a thiadiazole scaffold, as seen in the synthesized compounds in the study , suggests that similar scaffolds could be present in the compound of interest. The molecular docking studies performed in the research indicate that the interaction between the synthesized compounds and biological targets is highly dependent on the molecular structure, which would also be true for the compound .
Chemical Reactions Analysis
The chemical reactivity of benzamide derivatives is influenced by the substituents attached to the benzamide core. In the context of antiarrhythmic activity, the substitution of a methylsulfonylamino group with a 1H-imidazol-1-yl moiety has been shown to retain the class III electrophysiological activity in N-substituted benzamide series . This suggests that the specific substituents in 4-(N,N-diethylsulfamoyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide would play a critical role in its chemical reactivity and biological function.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives, such as solubility, stability, and bioavailability, are essential for their development as drugs. For example, compound 5, a 4-[(methylsulfonyl)amino]benzamide derivative, was found to have good oral bioavailability and a favorable hemodynamic profile . These properties are likely to be important for the compound of interest as well, as they determine the compound's suitability for in vivo applications.
科学的研究の応用
Cardiac Electrophysiological Activity
4-(N,N-diethylsulfamoyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide and its derivatives have been studied for their cardiac electrophysiological activities. These compounds are found to exhibit potency in in vitro Purkinje fiber assays, comparable to sematilide, a selective class III agent used in cardiac arrhythmias. This highlights their potential as selective class III antiarrhythmic agents (Morgan et al., 1990).
Antimicrobial and Antifungal Properties
Research has indicated that derivatives of this compound show significant sensitivity to both Gram-positive and Gram-negative bacteria. They also exhibit antifungal activity against Candida albicans. This suggests their potential as broad-spectrum antimicrobial agents (Sych et al., 2019).
Anticancer Properties
Some derivatives of 4-(N,N-diethylsulfamoyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide have been synthesized and shown to exhibit pro-apoptotic activity against cancer cell lines. For instance, specific derivatives demonstrated growth inhibition on melanoma cell lines, indicating their potential as anticancer agents (Yılmaz et al., 2015).
Antimalarial and Potential Anti-COVID-19 Application
This compound and its derivatives have been explored for their antimalarial properties. Interestingly, some studies have also extended this to investigate their potential application against COVID-19, using computational calculations and molecular docking studies (Fahim & Ismael, 2021).
Inhibition of Na+/H+ Exchanger
Derivatives of this compound have been studied for their role as inhibitors of the Na+/H+ exchanger. This activity is significant in the context of cardiac ischemia and reperfusion, suggesting a potential role in treatments for acute myocardial infarction (Baumgarth, Beier, & Gericke, 1997).
Safety And Hazards
This would involve a discussion of the compound’s toxicity, flammability, and other hazards. It would also include information on safe handling and disposal procedures.
将来の方向性
This would involve a discussion of potential future research directions involving the compound. It might include potential applications, modifications, or areas of interest for further study.
Please consult with a professional chemist or a relevant expert for a comprehensive analysis of this compound.
特性
IUPAC Name |
4-(diethylsulfamoyl)-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O5S3/c1-4-22(5-2)30(26,27)14-8-6-13(7-9-14)18(23)21-19-20-16-11-10-15(29(3,24)25)12-17(16)28-19/h6-12H,4-5H2,1-3H3,(H,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHQNLPCCQCGZKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O5S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(N,N-diethylsulfamoyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

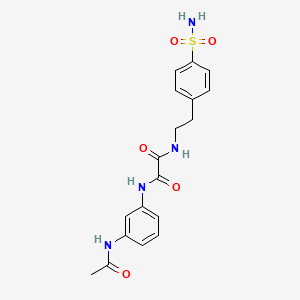
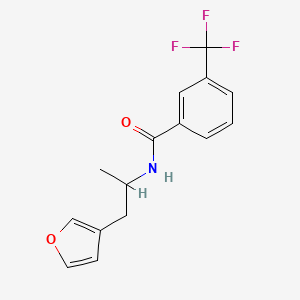
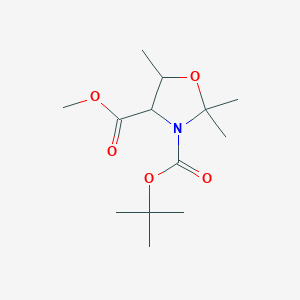
![N-(6-methoxybenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B3008639.png)
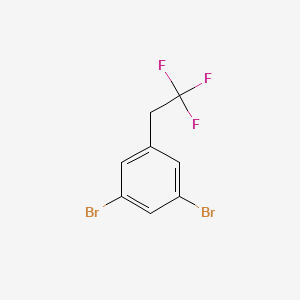
![Ethyl 2-[1,6,7-trimethyl-2,4-dioxo-8-(2-phenylethyl)-1,3,5-trihydro-4-imidazol ino[1,2-h]purin-3-yl]acetate](/img/no-structure.png)
![4-butoxy-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide](/img/structure/B3008648.png)
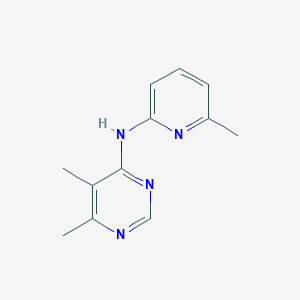
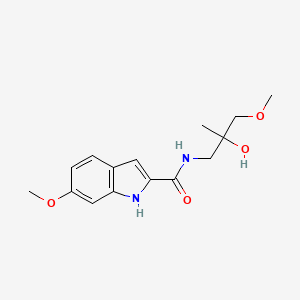
![2-bromo-5-methoxy-1-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B3008652.png)
![8-(furan-2-ylmethyl)-1,7-dimethyl-3-(2-oxo-2-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3008653.png)
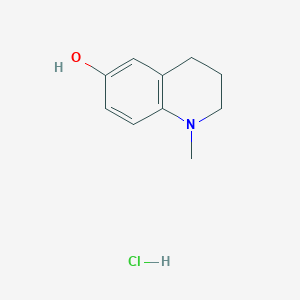
![2-(4-nitrophenyl)-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B3008657.png)
![3-amino-2-methyl-6-propylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3008658.png)